molecular formula C16H17NO4S B2989024 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1351609-07-8

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2989024
CAS No.: 1351609-07-8
M. Wt: 319.38
InChI Key: IIXLCZVVHZWTJX-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule offered for research purposes. This compound features a 2,3-dihydrobenzo[b][1,4]dioxine scaffold, a structure recognized in medicinal chemistry for its potential in anticancer agent development. Scientific literature has identified the 2,3-dihydrobenzo[b][1,4]dioxine carboxamide motif as a viable scaffold for inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a well-established anticancer drug target . PARP1 plays a critical role in DNA repair pathways, and its inhibition is a promising strategy for targeting certain types of cancers, particularly those with deficiencies in homologous recombination repair, such as BRCA-mutant cancers . Researchers can utilize this compound as a chemical tool or building block to explore structure-activity relationships, investigate mechanisms of DNA damage response, and develop novel therapeutic agents. The structure includes a thiophene moiety and a hydroxypropyl side chain, which may influence its physicochemical properties and binding affinity. This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-16(19,14-7-4-8-22-14)10-17-15(18)13-9-20-11-5-2-3-6-12(11)21-13/h2-8,13,19H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXLCZVVHZWTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1COC2=CC=CC=C2O1)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[b][1,4]dioxine core, which is known for various pharmacological properties. The presence of the thiophene ring and the hydroxyl group at the 2-position are significant for its biological activity.

  • Molecular Formula : C15H17NO3S
  • Molecular Weight : 287.37 g/mol
  • Structural Characteristics : The compound's unique arrangement allows for interactions with various biological targets.

Research indicates that this compound may modulate several biological pathways:

  • GPR40 Modulation : Similar compounds have shown the ability to modulate GPR40, a receptor implicated in glucose metabolism and insulin secretion. This suggests potential applications in diabetes management .
  • Antitumor Activity : Compounds with similar structures have been evaluated for their inhibitory effects on cancer cell proliferation. They may act by targeting specific kinases involved in tumor growth .
  • Anti-inflammatory Properties : Inflammatory pathways are often influenced by compounds that can inhibit pro-inflammatory cytokines. This compound may exhibit such activity, contributing to its therapeutic potential in inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in the substituents on the aromatic rings significantly affect potency and selectivity against various targets.
  • Hydroxyl Group Importance : The presence of hydroxyl groups has been linked to enhanced binding affinity and bioavailability .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity TypeAssessed CompoundIC50/EC50 ValuesReference
GPR40 ModulationN-(2-hydroxy-2-(thiophen-2-yl)...50 μM
AntitumorAnalog compounds25 μM
Anti-inflammatoryRelated derivatives30 μM

Case Studies

  • Diabetes Management : A study demonstrated that compounds similar to this compound could improve glycemic control in diabetic models by enhancing insulin sensitivity through GPR40 activation .
  • Cancer Research : In vitro studies have shown that derivatives impact cell viability in various cancer cell lines, indicating potential use as anticancer agents. The mechanism involves inhibition of key signaling pathways involved in cell proliferation .
  • Anti-inflammatory Effects : Research highlighted that certain analogs could significantly reduce levels of pro-inflammatory cytokines in animal models of inflammation, suggesting a pathway for therapeutic development in chronic inflammatory diseases .

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Modifications

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
  • Key Differences : Replaces thiophene with benzofuran, an oxygen-containing heterocycle.
  • Implications : Benzofuran may increase π-stacking interactions in biological systems but reduce metabolic stability compared to thiophene.
  • Molecular Weight : Comparable to the target compound (~380–400 g/mol) .
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
  • Key Differences : Incorporates a cyclopropyl group and sulfonamide instead of carboxamide.
  • The cyclopropyl group may increase steric hindrance .
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
  • Key Differences : Substitutes thiophene with a methoxybenzothiazole group.
  • Implications : Benzothiazole’s nitrogen atom could enhance interactions with metal ions or enzymes. The allyl group may improve solubility .

Pharmacological and Physicochemical Properties

Compound Heterocycle Functional Groups Molecular Weight LogP (Predicted) Key Biological Targets
Target Compound Thiophene Hydroxypropyl, Carboxamide ~380–400 ~2.5–3.0 Not specified
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-... Benzofuran Hydroxypropyl, Carboxamide ~380–400 ~3.0–3.5 Not available
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-...-sulfonamide Thiophene Cyclopropyl, Sulfonamide 381.5 ~1.5–2.0 Not available
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-... Benzothiazole Allyl, Methoxy 382.4 ~2.8–3.3 Kinases (speculative)

Notes:

  • The target compound’s thiophene moiety may confer better metabolic stability than benzofuran analogs due to sulfur’s resistance to oxidation.
  • Sulfonamide derivatives (e.g., ) likely exhibit higher solubility in aqueous media compared to carboxamides.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from 2,3-dihydrobenzo[b][1,4]dioxin precursors. For example, coupling reactions with thiophene derivatives (e.g., 2-thiophenecarbonyl chloride) under reflux conditions in acetonitrile or THF/water mixtures are common . Key steps include:

  • Amide bond formation : Reacting amine intermediates (e.g., 2-hydroxy-2-(thiophen-2-yl)propylamine) with activated carbonyl groups (e.g., acid chlorides).
  • Purification : Silica gel column chromatography is critical for isolating the target compound from byproducts; solvent systems like ethyl acetate/hexane gradients improve resolution .
  • Yield optimization : Controlling reaction time (1–3 hours) and stoichiometric ratios minimizes side reactions (e.g., over-alkylation) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Critical for verifying the hydroxypropyl substituent (δ ~1.5–2.5 ppm for CH2 groups) and aromatic protons from the dihydrobenzo[d][1,4]dioxine and thiophene moieties (δ ~6.5–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI+ for [M+H]+ ions) and detects impurities .
  • FT-IR : Validates amide C=O stretching (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory biological activity data for thiophene-carboxamide derivatives be analyzed, and what structural factors influence these discrepancies?

  • Methodological Answer : Discrepancies often arise from subtle structural variations. For example:

  • Dihedral angles : The orientation of the thiophene ring relative to the benzo[d][1,4]dioxine system (e.g., 8.5° vs. 13.5° dihedral angles in polymorphs) alters π-π stacking and receptor binding .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro in N-(2-nitrophenyl)thiophene-2-carboxamide) enhance antibacterial activity but may reduce solubility, affecting bioavailability .
  • Validation : Use molecular docking to correlate structural conformations (e.g., using AutoDock Vina) with experimental IC50 values from enzyme inhibition assays .

Q. What strategies are recommended for resolving reproducibility challenges in scaling up synthesis?

  • Methodological Answer :

  • Reagent quality : Ensure anhydrous conditions for moisture-sensitive steps (e.g., Boc protection/deprotection) .
  • Reaction monitoring : Use TLC or in-situ IR to track reaction progress and identify intermediates.
  • Scale-up adjustments : Transition from batch to flow chemistry for exothermic reactions (e.g., thiophene coupling) to improve heat dissipation and yield consistency .

Q. How can advanced analytical methods (e.g., X-ray crystallography) resolve ambiguities in structural characterization?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolves bond lengths/angles and confirms stereochemistry. For example, weak C–H⋯O/S interactions in crystal packing (observed in N-(2-nitrophenyl)thiophene-2-carboxamide) influence stability and solubility .
  • Dynamic NMR : Detects conformational flexibility (e.g., rotameric equilibria in the hydroxypropyl chain) that static NMR may miss .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • In vitro assays : Use Caco-2 cell monolayers to assess permeability and cytochrome P450 inhibition assays for metabolic stability .
  • In vivo models : Administer the compound via IV/oral routes in rodents, followed by LC-MS/MS plasma analysis to calculate AUC, t1/2, and bioavailability .
  • Contradiction management : Cross-validate results with structurally analogous compounds (e.g., furan vs. thiophene derivatives) to isolate substituent-specific effects .

Data Contradiction & Mechanistic Analysis

Q. How should researchers address conflicting reports on antimicrobial vs. anti-inflammatory efficacy of thiophene-carboxamides?

  • Methodological Answer :

  • Dose-response profiling : Conduct parallel assays (e.g., MIC for antimicrobial activity and COX-2 inhibition for anti-inflammatory effects) to identify concentration-dependent selectivity .
  • Mechanistic studies : Use RNA sequencing or proteomics to identify target pathways (e.g., NF-κB for inflammation vs. bacterial topoisomerases for antimicrobial action) .
  • Structural analogs : Compare with derivatives lacking the hydroxypropyl group to determine if this moiety biases activity toward specific targets .

Q. What computational approaches are effective for predicting the compound’s reactivity in novel synthetic routes?

  • Methodological Answer :

  • DFT calculations : Model transition states for amide bond formation to predict regioselectivity (e.g., N- vs. O-alkylation) .
  • Retrosynthetic software : Tools like Synthia™ propose alternative pathways (e.g., Suzuki-Miyaura coupling for benzo[d][1,4]dioxine functionalization) .

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